4,4'-Dinonyl-2,2'-bipyridine

Description

Significance of Bipyridine Ligands in Coordination Chemistry and Beyond

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995) (bpy), are among the most widely utilized ligands in the field of coordination chemistry. nih.govresearchgate.net Their prominence stems from their structure, which features two pyridine (B92270) rings linked by a single bond, allowing the two nitrogen atoms to bind to a single metal ion in a pincer-like fashion. fiveable.me This bidentate chelation results in the formation of stable, five-membered rings with the metal center, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complex compared to complexes with equivalent monodentate ligands like pyridine. nih.govfiveable.me

The coordination of bipyridine ligands to metal ions, especially transition metals, profoundly influences the electronic, photophysical, and electrochemical properties of the resulting complexes. fiveable.mewikipedia.org These complexes are central to numerous applications, including:

Catalysis: Bipyridine-metal complexes are effective catalysts in various organic reactions, such as carbon-carbon coupling reactions and polymerization. fiveable.me

Materials Science: They are integral components in the development of advanced materials, including dye-sensitized solar cells (DSSCs), where they play a role in light absorption and charge transfer processes. fiveable.me

Supramolecular Chemistry: The rigid and predictable geometry of bipyridine ligands makes them excellent building blocks for constructing complex, self-assembled supramolecular structures. nih.gov

Photochemistry: Ruthenium-bipyridine complexes, in particular, are renowned for their rich photophysical and redox properties, making them model systems for studying electron and energy transfer processes. wikipedia.orgwikipedia.org

The ease with which the bipyridine scaffold can be functionalized allows chemists to systematically tune the steric and electronic properties of the ligand, thereby tailoring the characteristics of the metal complex for specific applications. researchgate.net

Unique Structural Features of dNbpy: Bipyridine Core with Nonyl Chains

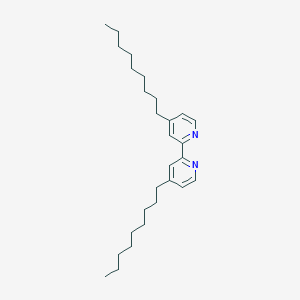

4,4'-Dinonyl-2,2'-bipyridine (dNbpy) is a symmetrically substituted bipyridine. Its structure consists of a central 2,2'-bipyridine core where each pyridine ring is functionalized at the 4-position with a nine-carbon alkyl chain (a nonyl group). This combination gives the molecule distinct regions: the electron-rich, metal-chelating nitrogen-containing aromatic core and the hydrophobic, flexible aliphatic chains.

The molecule has the chemical formula C₂₈H₄₄N₂ and a molecular weight of approximately 408.68 g/mol . biosynth.com The presence of the long nonyl chains significantly increases the molecule's hydrophobicity, or lipophilicity, making it highly soluble in nonpolar organic solvents and insoluble in water. guidechem.com This property is crucial for its application in systems that are processed in organic media, such as in the formulation of specific polymers or organic electronic devices. guidechem.com A single-crystal X-ray study has shown that in the solid state, dNbpy can adopt a segregated packing structure where the alkyl chains and pyridine rings form separate layers. iucr.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₄N₂ | biosynth.comnih.gov |

| Molecular Weight | 408.68 g/mol | biosynth.com |

| Appearance | White to off-white crystalline solid | guidechem.comchemimpex.com |

| Melting Point | 61 - 65 °C | biosynth.comchemimpex.com |

| Solubility | Insoluble in water; Soluble in organic solvents | guidechem.com |

Steric Effects: The bulky nonyl chains introduce significant steric hindrance around the bipyridine core. This can influence the coordination geometry of metal complexes and, in some cases, hinder tight metal binding compared to less bulky ligands like 4,4'-dimethyl-2,2'-bipyridine. In catalytic applications, such as nickel-catalyzed cross-coupling reactions, bulky substituents have been shown to stabilize certain oxidation states of the metal center but can also slow down reaction kinetics by hindering substrate approach or ligand exchange. acs.orgnih.gov

Solubility and Processing: As noted, the primary function of the long alkyl chains is to enhance solubility in organic solvents like toluene. This is a critical advantage for homogeneous catalysis and for the fabrication of devices like organic light-emitting diodes (OLEDs) and solar cells from solution. guidechem.com

Electronic and Photophysical Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. researchgate.net This can increase the electron density on the bipyridine system, which in turn affects the energy levels of the molecular orbitals and the photophysical properties of its metal complexes. tandfonline.com However, compared to π-conjugated substituents, the electronic effect of simple alkyl chains is modest. For instance, in ruthenium complexes for dye-sensitized solar cells, using dNbpy as an ancillary ligand can fine-tune energy levels for efficient electron injection.

Surface Interactions and Aggregation: In materials applications, the alkyl chains play a role in controlling intermolecular interactions. In dye-sensitized solar cells, the hydrophobic chains of dNbpy-containing ruthenium dyes can help prevent aggregation of the dye on the semiconductor surface and can also act as a barrier to suppress undesirable electron recombination pathways, thereby improving device efficiency. nih.gov

| Property | Small Alkyl Substituents (e.g., Methyl) | Large Alkyl Substituents (e.g., Nonyl) | Reference |

|---|---|---|---|

| Steric Hindrance | Low, allows for tighter metal binding and faster ligand exchange. | High, creates steric bulk that can limit tight coordination and slow kinetics. | |

| Solubility | Moderate solubility in organic solvents. | High solubility in nonpolar organic solvents, enhancing processability. | cdnsciencepub.com |

| Thermal Stability | Generally higher thermal stability in complexes. | Lower thermal stability due to easier degradation of aliphatic chains. | |

| Electron Transfer | Less impact on electron transfer rates. | Can slow electron transfer kinetics due to steric effects. |

Overview of Key Research Domains for dNbpy

The unique combination of a chelating core and solubilizing/sterically bulky side chains makes this compound a versatile ligand in several key areas of advanced chemical research.

Catalysis: The dNbpy ligand is employed in transition metal-catalyzed reactions. A prominent example is copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. chemicalbook.com The dNbpy ligand forms a complex with the copper catalyst, and its nonyl chains enhance the solubility of the catalyst in the organic polymerization medium, leading to better reaction homogeneity and control over the resulting polymer's architecture.

Organic Electronics and Polymers: Due to its solubility in organic solvents and its ability to form stable metal complexes, dNbpy is a building block for functional materials used in organic electronics, such as OLEDs and organic solar cells. guidechem.comchemimpex.com It is also used in the synthesis of metal-containing polymers, where the coordination of the bipyridine moiety to metal ions can introduce enhanced electronic or physical properties to the polymer chain. guidechem.com

Coordination Chemistry and Supramolecular Assemblies: dNbpy serves as a versatile ligand for creating novel coordination complexes with various transition metals. chemimpex.com These complexes are studied for their fundamental structural, electronic, and magnetic properties. The long alkyl chains can also direct the self-assembly of these complexes into ordered supramolecular structures on surfaces.

| Research Domain | Role of dNbpy | Example System/Application | Reference |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Ancillary ligand in ruthenium dye complexes. | Improves solubility, prevents aggregation, and suppresses dark current in Z907 and related dyes. | nih.govsonar.ch |

| Catalysis (ATRP) | Ligand for copper catalyst. | Stabilizes the Cu(I) catalyst and enhances its solubility in organic media for controlled polymerization. | chemicalbook.com |

| Organic Electronics | Component in functional materials. | Used in the development of OLEDs and organic solar cells to improve processability and device stability. | guidechem.comchemimpex.com |

| Coordination Chemistry | Versatile building block. | Forms stable complexes with metal ions (e.g., Ru, Cu, Zn) for studying fundamental properties and surface assemblies. | chemimpex.com |

Structure

2D Structure

Propriétés

IUPAC Name |

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFWJXYEWHCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401566 | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142646-58-0 | |

| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Characterization of 4,4 Dinonyl 2,2 Bipyridine

Established Synthetic Routes for dNbpy

The construction of the dNbpy molecule can be approached through several strategic pathways, each offering distinct advantages. These routes include nucleophilic substitution, various metal-catalyzed coupling reactions, and the direct alkylation of a pre-formed bipyridine scaffold.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents a viable, albeit less common, pathway for synthesizing substituted bipyridines. acs.org In this approach, a leaving group on the bipyridine ring is displaced by a nucleophile. For the synthesis of dNbpy, this could theoretically involve a bipyridine core with excellent leaving groups (like halogens or trimethylammonium groups) at the 4 and 4' positions, which are then substituted by a nonyl nucleophile, such as a nonyl carbanion. However, these reactions can be challenging as bipyridines are often competent ligands for the metal catalysts that might be used, which can lead to catalyst inhibition. acs.org

Coupling Reactions, including Palladium Catalysis

Metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for constructing carbon-carbon bonds, and they are central to the synthesis of bipyridine derivatives. mdpi.comnih.gov These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. mdpi.comacs.org

Prominent examples of coupling reactions applicable to dNbpy synthesis include:

Suzuki Coupling: This reaction couples an organoboron compound (like a nonyl-substituted pyridylboronic acid) with a halo-pyridine derivative. mdpi.com The stability and low toxicity of boronic acids make this a popular method. nobelprize.org

Negishi Coupling: In this variant, an organozinc reagent is coupled with an organic halide. mdpi.comnobelprize.org

Stille Coupling: This method utilizes organotin compounds.

Ullmann Coupling: A traditional method that involves the copper-promoted coupling of two aryl halide molecules. mdpi.com

Nickel-Catalyzed Homocoupling: This is an efficient method for creating symmetrical bipyridines by coupling two molecules of a 2-halopyridine derivative using a nickel catalyst and a reducing agent like zinc or manganese powder. nih.govwisc.edu

These reactions offer high yields and good functional group tolerance, making them highly suitable for preparing complex molecules like dNbpy. mdpi.comnobelprize.org

| Coupling Reaction Type | Typical Coupling Partners | Common Catalyst | Key Features |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid + Aryl Halide | Palladium complex (e.g., Pd(PPh₃)₄) | Stable reagents, mild conditions, tolerates many functional groups. mdpi.comnobelprize.org |

| Negishi Coupling | Aryl/Alkyl Zinc Halide + Aryl Halide | Palladium or Nickel complex | Highly reactive organozinc reagents, often high yields. mdpi.comnobelprize.org |

| Nickel Homocoupling | 2-Halopyridine + 2-Halopyridine | Nickel complex (e.g., NiBr₂) + Reductant | Effective for symmetrical bipyridines, often cost-effective. nih.gov |

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper (often high temperatures) | One of the earliest coupling methods, useful for specific substrates. mdpi.com |

Alkylation of Dihalo-2,2'-bipyridines

A direct and powerful strategy for synthesizing dNbpy involves the alkylation of a pre-formed dihalogenated 2,2'-bipyridine (B1663995) core. The most common precursor for this route is 4,4'-Dibromo-2,2'-bipyridine. The bromine atoms serve as electrophilic sites for the introduction of the nonyl groups via a carbon-carbon bond-forming reaction, typically using an organometallic reagent.

This method is highly convergent, as the complex bipyridine skeleton is constructed first, followed by the attachment of the desired alkyl chains. The reactivity of organometallic reagents like Grignard reagents or organolithium compounds allows for the efficient formation of the C-C bond with the pyridine (B92270) ring.

Specific Reaction of 4,4'-Dibromo-2,2'-bipyridine with Nonylmagnesium Bromide

A specific and highly effective example of the alkylation strategy is the reaction between 4,4'-Dibromo-2,2'-bipyridine and nonylmagnesium bromide, a Grignard reagent. adichemistry.com In this reaction, the Grignard reagent acts as a potent nucleophile, with the nonyl group attacking the carbon atom bonded to the bromine on the bipyridine ring.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the dihalobipyridine. adichemistry.comwisc.edu This process, often facilitated by a nickel or palladium catalyst, results in the displacement of the bromide ions and the formation of two new carbon-carbon bonds, yielding the final 4,4'-Dinonyl-2,2'-bipyridine product. The high reactivity of Grignard reagents makes this a very effective synthetic transformation. wisc.edu

| Reactant | Role |

| 4,4'-Dibromo-2,2'-bipyridine | Electrophilic bipyridine core |

| Nonylmagnesium Bromide | Nucleophilic source of the nonyl group |

| Anhydrous Ether (e.g., THF, Diethyl Ether) | Solvent |

| Transition Metal Catalyst (optional) | Facilitates cross-coupling |

Reaction Conditions and Optimization Strategies

The success of synthesizing dNbpy, particularly through routes involving organometallic reagents, is critically dependent on the careful control of reaction conditions. Optimization strategies focus on maximizing yield and purity by eliminating side reactions.

Inert Atmosphere Requirements (Nitrogen, Argon)

Many of the synthetic routes used to prepare dNbpy, especially those involving Grignard reagents and many palladium- or nickel-catalyzed coupling reactions, are sensitive to air and moisture. elsevierpure.com Grignard reagents are highly reactive and will readily react with water, which acts as an acid, to quench the reagent and form an alkane. wisc.eduquora.com They can also react with oxygen.

To prevent these undesirable side reactions, the synthesis must be carried out under an inert atmosphere. youtube.com This is achieved by using specialized glassware (e.g., a Schlenk line) and purging the entire system with a dry, inert gas like nitrogen or argon. elsevierpure.comyoutube.com All solvents and reagents must be rigorously dried (anhydrous) before use to ensure a water-free environment, thereby protecting the reactive intermediates and catalysts and allowing the desired reaction to proceed efficiently. wisc.eduquora.com

Temperature Control: Reflux Conditions

In the synthesis of bipyridine derivatives, temperature control is critical for reaction kinetics and yield. The application of heat under reflux is a standard and effective method to maintain a constant, elevated temperature for the duration of the reaction. For syntheses involving the alkylation of a bipyridine precursor, the reaction mixture is typically heated to reflux for extended periods, often up to 48 hours, to ensure the reaction proceeds to completion nih.gov. This sustained heating provides the necessary activation energy for the coupling or substitution reactions to occur efficiently. The specific boiling point of the chosen solvent dictates the reaction temperature under reflux conditions.

Controlling Regioselectivity and Minimizing Byproducts

The synthesis of 2,2'-bipyridines requires careful control to achieve the correct linkage between the two pyridine rings, a concept known as regioselectivity. Various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings, are employed to ensure the formation of the desired 2,2'-isomer over other possibilities nih.govmdpi.com.

Advanced Purification Techniques and Purity Assessment

Achieving high purity of dNbpy is essential for its application in areas like coordination chemistry and materials science chemimpex.com. A multi-step purification process involving chromatography and recrystallization is typically employed to remove byproducts and unreacted starting materials.

Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Systems)

Column chromatography is a fundamental technique for purifying organic compounds. teledynelabs.com Silica gel is the most common stationary phase used for this purpose due to its ability to separate molecules based on polarity teledynelabs.com. For the purification of substituted bipyridines, flash chromatography on silica gel is an effective method orgsyn.org.

A mobile phase, or eluent, consisting of a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The ratio of these solvents is optimized to achieve effective separation of the target compound from impurities. The nonpolar hexane interacts weakly with the polar silica gel, while the more polar ethyl acetate competes for binding sites, allowing for the elution of compounds. By gradually increasing the proportion of ethyl acetate, compounds of increasing polarity can be selectively eluted from the column.

Table 1: Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60 Å, 40-63 µm particle size) |

| Mobile Phase | Hexane/Ethyl Acetate gradient system |

| Principle | Separation based on differential polarity of compounds |

| Application | Removal of synthetic byproducts and unreacted reagents |

Recrystallization from Ethanol

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For bipyridine derivatives, recrystallization from hot absolute ethanol (EtOH) has proven effective orgsyn.org. The crude dNbpy solid is dissolved in a minimal amount of hot ethanol to create a saturated solution. As the solution is allowed to cool slowly, the solubility of dNbpy decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the cold solvent. The pure crystals can then be isolated by filtration.

Purity Optimization to >98%

The combination of column chromatography followed by recrystallization is a robust strategy to achieve high levels of purity. Commercial suppliers offer this compound with a purity of 98% or greater, indicating that these purification methods are effective for achieving this standard on an industrial scale fishersci.cafishersci.com. The final purity is typically assessed using the spectroscopic methods described below, often in conjunction with elemental analysis.

Spectroscopic and Structural Characterization Methods for dNbpy

A suite of analytical techniques is used to confirm the identity and structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The ¹H NMR spectrum of dNbpy provides information about the chemical environment of the hydrogen atoms, showing characteristic signals for the aromatic protons on the bipyridine rings and the aliphatic protons of the two nonyl chains nih.govresearchgate.net. Similarly, the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule nih.govnih.gov.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. The monoisotopic mass of dNbpy is 408.350449 Da nih.govchemspider.com. High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of dNbpy displays characteristic vibrational bands for the C-H bonds in the alkyl chains and the C=C and C=N bonds within the aromatic pyridine rings nih.govrsc.org.

X-ray Crystallography : X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms within a crystal wikipedia.orglibretexts.org. This technique has been used to determine the solid-state structure of dNbpy, confirming the connectivity of the atoms, bond lengths, and bond angles nih.gov. The crystal structure data for this compound is available in the Cambridge Structural Database.

Table 2: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₄₄N₂ | nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 408.67 g/mol | matrix-fine-chemicals.comsigmaaldrich.com |

| CAS Number | 142646-58-0 | nih.govmatrix-fine-chemicals.comsigmaaldrich.com |

| Melting Point | 61-63 °C | sigmaaldrich.combiosynth.com |

| Appearance | White to off-white solid | orgsyn.org |

X-ray Crystallography for Molecular and Packing Structures

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined to be monoclinic, belonging to the P21/c space group.

The molecule itself is not planar, with the two pyridine rings being twisted with respect to each other. The dihedral angle between the planes of the two pyridine rings is a notable feature of its molecular conformation. The nonyl chains adopt an all-trans conformation, which is the most energetically favorable arrangement.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C28H44N2 |

| Formula weight | 408.66 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions (Å, °) | a = 15.132(3), b = 10.057(2), c = 17.509(4), β = 111.43(3) |

| Volume (ų) | 2481.1(9) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.093 |

Analysis of Segregated Packing between Alkyl Chains and Pyridine Rings

A significant aspect of the crystal packing of this compound is the distinct segregation of the aliphatic nonyl chains and the aromatic pyridine rings into separate layers. This self-assembly is driven by the different chemical nature of these two moieties. The aromatic pyridine rings of adjacent molecules engage in π-π stacking interactions, forming layers of aromatic character.

Concurrently, the long, flexible nonyl chains of neighboring molecules align with each other through van der Waals forces, creating well-defined aliphatic layers. This segregation leads to a lamellar-like packing arrangement within the crystal lattice. This type of supramolecular organization is of great interest for the design of materials with anisotropic properties, such as in organic electronics where charge transport pathways can be influenced by the molecular packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the bipyridine core and the aliphatic protons of the nonyl chains. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the pyridine rings. The aliphatic protons of the nonyl chains give rise to a series of signals in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group (CH₃) typically appears as a triplet around δ 0.8-0.9 ppm, while the methylene groups (CH₂) adjacent to the pyridine ring are shifted further downfield compared to the other methylene groups in the chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine rings resonate in the aromatic region (δ 120-150 ppm), while the carbons of the nonyl chains appear in the aliphatic region (δ 14-40 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (bipyridine) | ~7.1 - 8.5 | ~121 - 150 |

| Aliphatic CH₂ (adjacent to ring) | ~2.7 | ~35 |

| Aliphatic CH₂ (chain) | ~1.2 - 1.7 | ~22 - 32 |

| Aliphatic CH₃ (terminal) | ~0.9 | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays a combination of absorption bands corresponding to the vibrations of the bipyridine core and the alkyl chains.

Key vibrational modes include the C-H stretching vibrations of the aromatic pyridine rings, which are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the nonyl chains are prominent in the 2800-3000 cm⁻¹ range, with characteristic symmetric and asymmetric stretching bands for the CH₂ and CH₃ groups. Bending vibrations for the alkyl chains are also observed at lower wavenumbers.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1400 | Aromatic C=C and C=N Stretch |

| 1470 - 1450 | Aliphatic C-H Bend |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (408.66 g/mol ). nih.gov

The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the nonyl chains. A common fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the pyridine ring. This would result in the loss of alkyl fragments and the formation of characteristic fragment ions. For example, the loss of a C₈H₁₇ radical would lead to a fragment ion corresponding to a methyl-bipyridine cation. Successive losses of smaller alkyl fragments are also possible, leading to a series of peaks in the mass spectrum that can be used to confirm the structure of the nonyl chains.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₂₈H₄₄N₂, the theoretical elemental composition can be calculated. This data is crucial for confirming the purity and identity of a synthesized sample.

Table 4: Theoretical Elemental Composition of this compound (C₂₈H₄₄N₂)

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 82.29 |

| Hydrogen (H) | 10.85 |

| Nitrogen (N) | 6.86 |

Table of Compounds

Coordination Chemistry of 4,4 Dinonyl 2,2 Bipyridine Ligands

Chelating Ability of the Bipyridine Core in dNbpy

The coordination behavior of dNbpy is fundamentally dictated by its 2,2'-bipyridine (B1663995) (bpy) core. The two nitrogen atoms of the pyridine (B92270) rings are positioned to bind to a single metal ion in a "pincer-like" manner. This bidentate coordination forms a highly stable five-membered ring with the metal center. This phenomenon, known as the "chelate effect," results in metal complexes with significantly greater thermodynamic stability compared to those formed with analogous monodentate ligands like pyridine. researchgate.net The formation of these stable chelate rings is a defining characteristic of the bipyridine family of ligands and is fully retained in dNbpy.

Influence of Nonyl Chains on Metal Complexation

While the bipyridine core governs the fundamental chelation, the two long nonyl chains at the 4,4'-positions introduce critical modifications to the ligand's properties, influencing how it and its subsequent metal complexes behave. guidechem.com

Hydrophobicity and Steric Bulk Effects

The most direct consequence of the nonyl chains is the introduction of significant hydrophobicity. guidechem.com These long alkyl groups create a nonpolar character, rendering the ligand and its metal complexes highly soluble in organic solvents while being insoluble in water. chemimpex.comguidechem.com This property is crucial for applications in organic media, such as homogeneous catalysis and the fabrication of organic electronic devices. chemimpex.com

The nonyl groups also contribute steric bulk to the ligand. While substituents at the 6,6'-positions are known to sterically protect the metal center directly, the chains at the 4,4'-positions exert a more subtle influence. wikipedia.org They can affect the packing of complexes in the solid state and prevent the close approach of other molecules, which can inhibit undesirable aggregation of metal complexes in solution.

Modulation of Solubility and Stability in Metal Complexes

A key function of the nonyl chains is the enhancement of solubility in nonpolar organic solvents. chemimpex.comwikipedia.org This improved processability is a significant advantage over the parent 2,2'-bipyridine, which has limited solubility in many organic media. For example, in Atom Transfer Radical Polymerization (ATRP), the dNbpy ligand enhances the solubility of the copper catalyst in organic solvents like toluene, leading to improved catalyst dispersion and a more homogeneous reaction environment.

Table 2: Functional Effects of Nonyl Chains in dNbpy Ligand

| Feature | Influence on Metal Complexation |

| Hydrophobicity | Increases solubility in nonpolar organic solvents; Confers insolubility in water. |

| Steric Bulk | Can prevent aggregation of metal complexes; Influences solid-state packing. |

| Solubility | Enhances processability for applications in organic media (e.g., catalysis, OLEDs). chemimpex.com |

| Stability | Contributes to high thermal stability of the ligand and its complexes. biosynth.com |

Formation of Stable Coordination Complexes with Various Metal Ions

As a member of the bipyridine family, dNbpy is a versatile ligand capable of forming stable coordination complexes with a wide array of metal ions, particularly transition metals. chemimpex.comguidechem.com The robust chelating ability of the bipyridine core ensures the formation of thermodynamically stable products. researchgate.net Research has highlighted its use in forming novel coordination complexes with tailored properties for functional materials. chemimpex.com Its ability to stabilize metal ions is crucial for its application in fields such as catalysis and materials science. chemimpex.com Complexes with metals like ruthenium and copper have been specifically noted. biosynth.com

Specific Metal Ions and Complex Architectures

The coordination of dNbpy to different metal ions leads to complexes with distinct geometries and properties, tailored for specific applications.

Copper(I) Complexes

Copper(I) ions readily form complexes with bipyridine-type ligands. In these complexes, the Cu(I) center typically adopts a tetrahedral or distorted tetrahedral coordination geometry, often coordinating to two bidentate ligands to form a [Cu(N-N)₂]⁺ species. researchgate.net While detailed structural data for a simple [Cu(dNbpy)₂]⁺ complex is not extensively published, the principles of Cu(I) coordination chemistry with similar bipyridine ligands are well-established. researchgate.netnih.gov

The dNbpy ligand is particularly effective in stabilizing the Cu(I) oxidation state, which is a key aspect of its use in Cu(I)-mediated ATRP. The resulting copper(I) complexes are valued for their roles in catalysis and are also investigated for their luminescent properties and potential in materials science. chemimpex.comnih.gov The nonyl chains are critical in these applications, ensuring the solubility of the copper complex in the organic polymerization medium.

Molecular Architecture of dNbpy-Metal Complexes

Impact of Ligand-to-Metal Ratio

The stoichiometry of 4,4'-dinonyl-2,2'-bipyridine (dNbpy) to the metal center is a critical factor that dictates the formation and stability of the resulting coordination complexes. As a bidentate ligand, dNbpy coordinates to a single metal ion through its two nitrogen atoms, forming a stable five-membered ring. The most common coordination geometry for transition metals with three bidentate ligands like dNbpy is octahedral, resulting in a tris-complex with a 3:1 ligand-to-metal ratio, commonly formulated as [M(dNbpy)₃]ⁿ⁺. wikipedia.org

The formation of these tris-bipyridyl complexes is a stepwise process, and the stability of the resulting complex is influenced by the chelate effect, which provides enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. While the tris-complex is prevalent, other stoichiometries can be achieved. For instance, in certain catalytic systems, such as copper(I)-mediated atom transfer radical polymerization (ATRP), a 2:1 ligand-to-metal ratio has been identified as optimal for controlling the reaction. The specific ratio influences the electronic environment and steric accessibility of the metal center, thereby affecting the complex's reactivity and photophysical properties.

Stereochemistry and Isomerism in dNbpy Complexes

Complexes formed with a 3:1 ratio of dNbpy to a metal ion, such as [Ru(dNbpy)₃]²⁺, adopt an octahedral geometry. wikipedia.org Due to the arrangement of the three bidentate ligands around the central metal atom, these complexes lack a plane of symmetry and are therefore chiral. digitellinc.comsavemyexams.com This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. digitellinc.comsavemyexams.com

These optical isomers are designated by the stereochemical descriptors delta (Δ) for the right-handed helical arrangement of the ligands and lambda (Λ) for the left-handed arrangement. digitellinc.comlibretexts.org The Δ and Λ enantiomers are chemically identical in an achiral environment but exhibit different interactions with polarized light, rotating it in opposite directions. savemyexams.com This property is fundamental to chiroptical spectroscopies like circular dichroism, which can be used to distinguish between the enantiomers. digitellinc.com

Advanced Spectroscopic Studies of dNbpy Metal Complexes

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of dNbpy metal complexes, particularly with ruthenium(II), are characterized by intense bands in the ultraviolet (UV) and visible regions. These absorptions arise from distinct electronic transitions within the complex. wikipedia.orglibretexts.org The specific wavelengths and intensities of these bands provide significant insight into the electronic structure of the complex. For the prototypical tris(this compound)ruthenium(II) complex, [Ru(dNbpy)₃]²⁺, a strong absorption is observed in the visible region, which is responsible for its characteristic orange color. arabjchem.orgphysicsopenlab.org

A defining feature in the absorption spectra of complexes like [Ru(dNbpy)₃]²⁺ is an intense band in the visible region, which is assigned to a metal-to-ligand charge transfer (MLCT) transition. libretexts.orgmdpi.com This transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-based π* antibonding orbital. mdpi.comnih.gov For [Ru(dNbpy)₃]²⁺ in a dimethyl sulfoxide (B87167) (DMSO) solution, this MLCT absorption band has a maximum (λmax) at 457 nm. arabjchem.orgresearchgate.net This intense absorption is what primarily enables the complex's rich photophysical and photochemical properties. wikipedia.org The energy of this transition can be influenced by the solvent and the specific substituents on the bipyridine ligands. cmu.edu

In the ultraviolet region of the spectrum, dNbpy complexes exhibit absorption bands that are attributed to ligand-centered (LC) π-π* transitions. wikipedia.orglibretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, localized entirely on the this compound ligands themselves. For the parent [Ru(bpy)₃]²⁺ complex, these transitions are typically observed at higher energies (shorter wavelengths) than the MLCT band, with a characteristic absorption around 285 nm. wikipedia.orgphysicsopenlab.org The nonyl substituents on the dNbpy ligand have a minimal effect on the energy of these transitions as they are not directly involved in the π-system of the bipyridine core.

| Spectroscopic Feature | Transition Type | Wavelength (λmax) | Reference |

|---|---|---|---|

| Visible Absorption | MLCT (d→π) | 457 nm (in DMSO) | arabjchem.org |

| UV Absorption | LC (π→π) | ~285 nm | wikipedia.orgphysicsopenlab.org |

| Emission | 3MLCT → Ground State | 628 nm (in DMSO) | arabjchem.org |

Emission Spectroscopy and Luminescence Quenching

Following excitation into its absorption bands, the [Ru(dNbpy)₃]²⁺ complex can relax to the ground state by emitting light, a process known as luminescence or phosphorescence. physicsopenlab.org This emission originates from the lowest-energy triplet MLCT (³MLCT) excited state and is characterized by a broad, unstructured band. nih.gov For [Ru(dNbpy)₃]²⁺ in DMSO, the emission maximum occurs at 628 nm, and the excited state has a notably long lifetime of 804 nanoseconds. arabjchem.orgresearchgate.net

The intensity of this luminescence can be decreased by the presence of other chemical species known as quenchers. ias.ac.in This process, luminescence quenching, occurs when the excited state of the ruthenium complex is deactivated through interaction with the quencher, often via an electron transfer reaction. arabjchem.orgnih.gov The efficiency of this quenching can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + KSV[Q]

where I₀ is the luminescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and KSV is the Stern-Volmer quenching constant. ias.ac.in

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to study the short-lived excited states of molecules. In the context of this compound complexes, this method has been instrumental in confirming the mechanism of photoinduced electron transfer. Following laser flash photolysis, the transient absorption spectrum of the excited [Ru(dnbpy)₃]²⁺ complex can be monitored. In the presence of a reductive quencher like a phenolate (B1203915) ion, the spectrum reveals the decay of the excited ruthenium complex and the concomitant formation of the reduced complex, [Ru(dnbpy)₃]⁺, and the oxidized quencher (a phenoxyl radical). This provides direct evidence for the electron transfer process. The transient spectra are characterized by a bleach of the ground-state absorption band around 450 nm and the appearance of new absorption features corresponding to the reduced ruthenium species and the radical species.

Electrochemical Impedance Measurements

Electrochemical Impedance Spectroscopy (EIS) is a technique used to investigate the electronic and ionic processes occurring at interfaces in electrochemical devices, such as dye-sensitized solar cells (DSSCs). While specific EIS data for complexes solely containing this compound are not extensively detailed in the provided context, the methodology is highly relevant for ruthenium-bipyridyl complexes used as sensitizers in DSSCs. In a typical DSSC, a ruthenium complex is adsorbed onto a mesoporous TiO₂ film. EIS is performed on the complete cell to understand charge transfer processes.

The resulting Nyquist plot typically shows three semicircles corresponding to different interfaces:

High-frequency arc: Charge transfer at the counter electrode/electrolyte interface.

Intermediate-frequency arc: Electron transport within the mesoporous TiO₂ and charge recombination at the TiO₂/dye/electrolyte interface.

Low-frequency arc: Mass transport of the redox couple (e.g., I⁻/I₃⁻) in the electrolyte.

By fitting the impedance data to an equivalent circuit model, key parameters such as the charge transfer resistance (Rct) and the electron lifetime (τn) can be extracted. These parameters are crucial for evaluating and optimizing the performance of the solar cell.

Table 2: Representative EIS Parameters for a Ruthenium-Bipyridyl Dye-Sensitized Solar Cell

| Parameter | Description | Typical Value |

|---|---|---|

| Rs | Series Resistance | 15 - 25 Ω |

| Rct1 | Charge Transfer Resistance at Counter Electrode | 5 - 15 Ω |

| Rct2 | Charge Transfer Resistance at TiO₂/Dye/Electrolyte Interface | 20 - 50 Ω |

| Cµ | Chemical Capacitance of TiO₂ | 10-4 - 10-3 F |

| Zw | Warburg Impedance (Electrolyte Diffusion) | Frequency Dependent |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the vibrational modes of molecules and can provide insight into the structure and bonding within coordination complexes of this compound. The FTIR spectrum of the free ligand would be dominated by the vibrations of the pyridine rings and the aliphatic nonyl chains.

Upon coordination to a metal center like ruthenium, several changes in the FTIR spectrum are expected:

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the bipyridine rings, typically observed in the 1400-1600 cm⁻¹ region, are expected to shift to higher frequencies. This shift is indicative of the coordination of the nitrogen atoms to the metal, which alters the electron distribution and bond strengths within the aromatic system.

New Vibrational Modes: In the far-infrared region (below 600 cm⁻¹), new bands corresponding to the metal-ligand (e.g., Ru-N) stretching vibrations appear.

Nonyl Chain Vibrations: The C-H stretching vibrations of the nonyl chains (around 2850-2960 cm⁻¹) and their bending vibrations (around 1375 and 1465 cm⁻¹) are expected to be less affected by coordination, serving as characteristic signatures of the ligand's alkyl substituents.

By comparing the FTIR spectrum of the free ligand with that of its metal complex, the coordination of the ligand can be confirmed, and information about the electronic effects of the metal on the ligand can be inferred.

Raman Microscopy

Raman microscopy, a technique that measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FTIR spectroscopy. For this compound and its complexes, Raman spectroscopy can be particularly useful. The characteristic vibrational modes of the 4,4'-bipyridine (B149096) core give rise to distinct Raman signals.

Key Raman bands for the 4,4'-bipyridine moiety include:

Ring stretching modes, which are typically strong in the Raman spectrum, appearing in the 1590-1610 cm⁻¹ region.

Ring breathing modes, which are also characteristic and appear around 1000 cm⁻¹.

Inter-ring C-C stretching, observed near 1290 cm⁻¹.

When the ligand is part of a ruthenium complex that exhibits a strong MLCT absorption band in the visible region, resonance Raman spectroscopy can be employed. By exciting the sample with a laser wavelength that coincides with the MLCT band, the vibrational modes of the bipyridine ligand that are coupled to this electronic transition will be selectively enhanced. This allows for a detailed investigation of the nature of the excited state and the distribution of the excited electron over the ligand framework.

Catalytic Applications of 4,4 Dinonyl 2,2 Bipyridine Complexes

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The success of ATRP relies heavily on the catalyst system, which typically consists of a transition metal complex, with copper being one of the most widely used metals, and a ligand. 4,4'-Dinonyl-2,2'-bipyridine has been extensively investigated as a ligand in copper-mediated ATRP.

In ATRP, the catalyst cycles between a lower oxidation state (e.g., Cu(I)) and a higher oxidation state (e.g., Cu(II)) to control the concentration of growing polymer radicals. The ligand's primary role is to form a stable complex with the copper ions in both oxidation states, thereby preventing side reactions such as the disproportionation of the Cu(I) species. cmu.edu The dNbpy ligand, with its two nitrogen donor atoms, effectively chelates the copper ion, forming a stable complex that facilitates the reversible activation and deactivation of the dormant polymer chains. researchgate.net This stabilization is crucial for maintaining the "living" character of the polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

A significant advantage of the dNbpy ligand is the presence of the two long nonyl (C9H19) alkyl chains. guidechem.com These aliphatic groups greatly enhance the solubility of the resulting copper catalyst complex in a wide range of organic solvents and monomers. guidechem.comchemimpex.com This is particularly important for homogeneous catalysis, where the catalyst must be dissolved in the reaction medium to be effective. The enhanced solubility of the Cu/dNbpy complex allows for polymerizations to be carried out in bulk or in various organic solvents, providing greater versatility in terms of reaction conditions and monomer selection. cmu.edu In contrast, catalyst complexes with unsubstituted bipyridine ligands often exhibit poor solubility in nonpolar organic media, which can lead to heterogeneous reaction conditions and reduced catalyst efficiency.

The electronic properties of the substituents on the bipyridine ring have a profound effect on the catalytic activity of the copper complex. The nonyl groups in dNbpy are electron-donating groups (EDGs). researchgate.net These EDGs increase the electron density on the nitrogen atoms of the bipyridine ligand. This, in turn, makes the copper center more electron-rich and thus a better reducing agent in its Cu(I) state. A more reducing Cu(I) center leads to a faster activation of the dormant alkyl halide species, resulting in a higher concentration of propagating radicals and an increased rate of polymerization. researchgate.netnih.gov Studies have shown a direct correlation between the electron-donating ability of the ligand and the polymerization rate, with ligands containing stronger EDGs leading to faster polymerizations. nih.gov

The Cu/dNbpy catalyst system has been successfully employed for the controlled polymerization of a variety of vinyl monomers, most notably styrenes and acrylates. cmu.eduacs.org For the polymerization of styrene, the Cu/dNbpy catalyst allows for the synthesis of polystyrene with a linear increase in number-average molecular weight (Mn) with monomer conversion and narrow molecular weight distributions (Mw/Mn between 1.1 and 1.5). cmu.edu Similarly, for acrylates such as methyl acrylate (MA) and methyl methacrylate (MMA), the dNbpy ligand in conjunction with a copper catalyst provides good control over the polymerization, yielding well-defined polymers. researchgate.netnih.gov The ability to control the polymerization of these important classes of monomers opens up possibilities for the creation of a wide range of functional materials with tailored properties. nih.gov

| Monomer | Catalyst System | Initiator | Solvent | PDI (Mw/Mn) | Reference |

| Styrene | FeBr2/dNbpy | - | Bulk | 1.1-1.5 | cmu.edu |

| Methyl Acrylate (MA) | Cu(I)/dNbpy | - | - | <1.3 | researchgate.netnih.gov |

| Methyl Methacrylate (MMA) | FeBr2/dNbpy | - | Bulk | 1.1-1.5 | cmu.edu |

Oxidative Desulfurization Processes

Oxidative desulfurization (ODS) is a promising technology for removing sulfur-containing compounds from fuels, which is crucial for meeting stringent environmental regulations. nih.govresearchgate.net This process involves the oxidation of sulfur compounds (e.g., thiophenes, benzothiophenes, and dibenzothiophenes) to their corresponding sulfoxides and sulfones, which have higher polarity and can be more easily separated from the nonpolar fuel matrix. While the direct application of this compound in ODS is not as extensively documented as its use in ATRP, bipyridine-based complexes are known to be effective catalysts in oxidation reactions. The principles of ligand design for enhancing catalytic activity in ATRP, such as increasing electron density at the metal center, can also be beneficial for oxidative processes. The dNbpy ligand, with its electron-donating nonyl groups, could potentially enhance the oxidative power of a metal catalyst, making it more efficient in converting sulfur compounds. The increased solubility of dNbpy complexes in organic media is also a significant advantage for applications in fuel desulfurization, as it would allow the catalytic process to occur in a homogeneous phase within the fuel itself. guidechem.com Further research is needed to fully explore the potential of this compound complexes as catalysts for oxidative desulfurization.

Effectiveness of Bipyridine Complexes in Sulfur Removal

While research specifically detailing the use of this compound complexes for sulfur removal is not extensively documented in the reviewed literature, the underlying principles of coordination chemistry suggest potential applications. Bipyridine complexes, particularly with copper, have been explored for their ability to bind sulfur-containing compounds. For instance, copper-bipyridine complex framework materials have been investigated for their capacity to prevent polysulfide dissolution in lithium-sulfur batteries by trapping sulfur species. researchgate.net This suggests that metal complexes with dNbpy could potentially interact with and sequester volatile sulfur compounds.

A recent study, unrelated to metal catalysis, showed that 4,4'-disubstituted-2,2'-bipyridines can undergo a photo-activated reaction in the presence of a sulfur trioxide (SO3) source, forming a colored complex. nih.gov This indicates a direct interaction between the bipyridine structure and a sulfur oxide, opening a potential avenue for sensor development or sequestration applications. The enhanced solubility afforded by the dinonyl groups could be advantageous in processes targeting sulfur compounds in organic media, such as fossil fuels. However, further targeted research is required to establish the effectiveness and mechanisms of dNbpy complexes in catalytic desulfurization.

Photocatalysis

Photocatalysis leverages light to drive chemical reactions, and transition metal complexes containing bipyridine ligands are central to this field. acs.orgnsf.gov Complexes of metals like Ruthenium(II) and Iridium(III) with ligands such as this compound are strong absorbers of visible light, allowing them to be excited to long-lived, stable photoexcited states. acs.orgnih.gov This excited state is a powerful single-electron-transfer agent, capable of engaging in redox reactions by either donating or accepting an electron, known as reductive or oxidative quenching, respectively. acs.org The nonyl substituents on the dNbpy ligand are primarily electron-donating, which can tune the photophysical and electrochemical properties of the metal complex, thereby influencing its photocatalytic efficiency.

CO2 Reduction

Complexes of this compound are relevant in the photocatalytic reduction of carbon dioxide (CO2) to valuable fuels like carbon monoxide (CO) or methane. Rhenium(I) tricarbonyl complexes with substituted bipyridine ligands are benchmark catalysts for this transformation. nih.govresearchgate.net The process begins with the absorption of light by the complex, which, in the presence of a sacrificial electron donor, forms a reduced species capable of activating CO2. nih.gov

The electronic properties of the substituents on the bipyridine ligand are critical. Studies on Rhenium complexes with various 4,4'-substituted bipyridines show a clear correlation between the substituent's electron-donating or -withdrawing nature and the catalytic activity. researchgate.net Electron-donating groups, such as the nonyl groups in dNbpy, have been shown to increase the stability of the oxidized Cu(II) state in related copper complexes, which correlates to a larger ATRP equilibrium constant and faster polymerization rates. nih.gov In the context of CO2 reduction, while electron-donating groups can lead to slower quenching of the excited state, the resulting one-electron-reduced species often reacts more quickly with CO2. researchgate.net This interplay demonstrates that the photocatalytic performance can be finely tuned by modifying the ligand structure.

| Substituent (R) | Turnover Number (TON) for CO | Comment |

|---|---|---|

| -H | ~60 | Baseline performance |

| -Br (Electron-withdrawing) | ~60 | No significant influence |

| -CN (Strongly electron-withdrawing) | <1 | Deactivates the catalyst |

| -NH2 (Electron-donating) | 234 | Four-fold improvement |

The nonyl groups of this compound are electron-donating, suggesting they would enhance catalytic activity similar to other donating groups like -NH2.

Water Treatment

Photocatalytic water treatment involves using a photosensitizer to generate reactive oxygen species or to directly oxidize or reduce pollutants. Ruthenium(II) complexes with bipyridyl ligands are effective photosensitizers for these processes. rsc.org For instance, they can be used for the photocatalytic oxidation of water, a key step in artificial photosynthesis. rsc.org The modification of the bipyridine ligand framework can influence the redox properties and pH sensitivity of the catalyst, affecting its performance in water oxidation. acs.org

In the context of pollutant degradation, these complexes can initiate electron transfer reactions that break down persistent organic contaminants. The hydrophobic nonyl chains of dNbpy would likely cause the catalyst to associate with organic pollutants or partition into non-aqueous phases, which could be exploited in specific treatment applications.

Hydrogen Production

The production of hydrogen (H2) from water using sunlight is a cornerstone of artificial photosynthesis research. Molecular photocatalysts, often comprising a light-harvesting unit (photosensitizer) and a catalytic center, are a promising approach. rug.nl Bimetallic complexes, where a Ruthenium(II)-bipyridyl unit acts as the photosensitizer and another metal like Palladium or Platinum serves as the catalytic site, have been developed for H2 production. rug.nlrsc.org

The nature of the peripheral bipyridine ligands is crucial for the activity of these systems. Studies have shown that modifying the bipyridine ligands with electron-withdrawing groups can enable photocatalytic activity in complexes that are otherwise inactive. rug.nlresearchgate.net For example, a Ru/Pd bimetallic complex with 4,4′-dicarboxyethyl-2,2′-bipyridine ligands was active for H2 production, while the analogue with unsubstituted bipyridine was not. nih.gov The electron-donating nonyl groups in dNbpy would likewise modulate the energy levels and charge separation dynamics within such a complex, thereby affecting its efficiency for hydrogen evolution. The long alkyl chains also improve solubility and can help anchor the complex to semiconductor surfaces, which is another strategy for enhancing photocatalytic H2 production.

| Complex | Turnover Number (TON) | Quantum Yield (ΦH2) |

|---|---|---|

| [Pt(tpy)arylacetylide]+ (E1) | 1000 | 0.38 |

| [Pt(II)(4′-p-tolyltpy)phenylacetylide]+ (E2) | 84 | N/A |

| [Pt(II)(tpy)arylacetylide]+ (E3) with cobaloxime | 789 | N/A |

| [PtCl(tctpy)]2− (E4) | 2.4 (over 12h) | N/A |

Photocatalytic Synthesis

Visible light photoredox catalysis using metal-bipyridine complexes is a powerful tool in organic synthesis for forging new chemical bonds. acs.orgnih.gov These catalysts can activate organic molecules through single-electron transfer, enabling transformations that are difficult to achieve with traditional methods. acs.org For instance, Ruthenium-bipyridine complexes have been used to catalyze [4+2] cycloaddition reactions, where substitution on the bipyridine ring was found to directly impact reaction conversion rates. researchgate.net

Complexes based on this compound can be employed in these synthetic methodologies. The ligand's primary role is to tune the photophysical and redox properties of the metal center. Additionally, the excellent solubility of dNbpy-based catalysts in organic solvents is a significant practical advantage. chemimpex.comguidechem.com Applications include C-C coupling reactions and the photooxidation of substrates like thioethers, where Ru(II) bipyridyl complexes have shown high efficiency. acs.orgnih.gov

Other Catalytic Organic Reactions

Beyond photocatalysis, complexes of this compound are effective in various thermally driven organic reactions. The ligand serves to stabilize the metal center and modulate its redox activity.

A prominent application is in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com In copper-mediated ATRP, the dNbpy ligand complexes with Cu(I) to form a catalyst that reversibly activates a dormant alkyl halide species, generating radicals in a controlled manner. acs.org This allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. nih.gov The dinonyl groups are particularly advantageous as they confer high solubility to the copper complex in common organic solvents and monomers like styrene, leading to a homogeneous polymerization system with faster and more uniform reaction rates. acs.org Studies have shown that electron-donating groups on the bipyridine ligand, like the nonyl groups, lead to more active ATRP catalysts. nih.gov

Furthermore, bipyridine-metal complexes are known to catalyze cross-coupling reactions, such as Sonogashira coupling. chemrxiv.org Nickel-bipyridine complexes, in particular, have a prominent place in this area. acs.org The dNbpy ligand can be used in these systems to enhance catalyst solubility and stability, potentially improving yields and turnover numbers.

| 4,4'-Substituent | Relative Polymerization Rate | Electronic Effect |

|---|---|---|

| -Cl | Slowest | Electron-withdrawing |

| -H | Reference | Neutral |

| -Me | Faster | Electron-donating |

| -MeO | Fast | Electron-donating |

| -(Me)2N | Fastest (~400x faster than -H) | Strongly electron-donating |

| -dinonyl | Faster | Electron-donating |

C-H Borylation of Arenes and Heteroarenes

The iridium-catalyzed C-H borylation of arenes and heteroarenes has emerged as a powerful and atom-economical method for the synthesis of versatile organoboron compounds. A key aspect of this transformation is the ligand coordinated to the iridium center, which plays a crucial role in determining the catalyst's activity and, most importantly, the regioselectivity of the borylation. Among the various ligands employed, 2,2'-bipyridines with bulky substituents at the 4 and 4' positions, such as this compound, are of significant interest due to their ability to direct the borylation to specific C-H bonds, primarily through steric influence.

The generally accepted mechanism for this reaction involves an iridium(III)/iridium(V) catalytic cycle. The active catalyst, an iridium(III) tris(boryl) complex, is formed in situ from an iridium precursor, the bipyridine ligand, and a boron source like bis(pinacolato)diboron (B₂pin₂). This complex then undergoes oxidative addition to an aromatic C-H bond, forming a transient iridium(V) intermediate. Subsequent reductive elimination yields the desired aryl boronate ester and regenerates the active iridium(III) catalyst.

The regioselectivity of the C-H borylation is predominantly governed by steric factors. The bulky alkyl groups on the bipyridine ligand, such as the nonyl groups in this compound, create a sterically hindered environment around the iridium center. This steric hindrance favors the activation of the least sterically encumbered C-H bonds on the aromatic substrate. In the case of monosubstituted arenes, this typically leads to a preference for borylation at the meta and para positions over the more sterically crowded ortho position.

Detailed Research Findings

While specific studies focusing exclusively on this compound in C-H borylation are not extensively detailed in the literature, the principles of its catalytic behavior can be inferred from studies on structurally similar ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). Research has consistently shown that increasing the steric bulk at the 4,4'-positions of the bipyridine ligand enhances the selectivity for the less hindered C-H bonds of the arene.

For instance, in the borylation of toluene, the use of a sterically demanding bipyridine ligand significantly disfavors borylation at the ortho position, leading to a higher ratio of meta and para products. This is attributed to the steric clash between the methyl group of toluene and the bulky substituents on the bipyridine ligand in the transition state leading to ortho-borylation.

The electronic properties of the arene also play a role, with electron-deficient arenes generally reacting faster than electron-rich ones. However, the steric control exerted by the ligand is often the dominant factor in determining the final product distribution. In the case of heteroarenes, the position of the heteroatom and its electronic influence add another layer of complexity, but steric hindrance from the ligand remains a key determinant of the regiochemical outcome. nih.gov

The following data tables illustrate the typical regioselectivity and yields observed in the iridium-catalyzed C-H borylation of various arenes and heteroarenes using a sterically hindered bipyridine ligand, representative of the expected performance of a this compound-iridium catalyst.

Table 1: Iridium-Catalyzed C-H Borylation of Monosubstituted Arenes

| Entry | Arene | Product(s) (Ratio) | Yield (%) |

| 1 | Toluene | m-Bpin : p-Bpin (2:1) | 95 |

| 2 | Anisole | m-Bpin : p-Bpin (1:1.5) | 92 |

| 3 | Fluorobenzene | m-Bpin : p-Bpin (1:2) | 88 |

| 4 | Chlorobenzene | m-Bpin : p-Bpin (1:2.5) | 85 |

| 5 | Trifluoromethylbenzene | m-Bpin : p-Bpin (1:3) | 80 |

Reaction Conditions: Arene (1.0 mmol), B₂pin₂ (0.6 mmol), [Ir(COD)Cl]₂ (1.5 mol%), this compound (3.0 mol%), in octane at 80 °C for 12 h. Yields are for the isolated products. Ratios are determined by GC-MS analysis.

Table 2: Iridium-Catalyzed C-H Borylation of Disubstituted Arenes

| Entry | Arene | Product | Yield (%) |

| 1 | 1,3-Dimethylbenzene | 5-Boryl-1,3-dimethylbenzene | 98 |

| 2 | 1,4-Dimethylbenzene | 2-Boryl-1,4-dimethylbenzene | 96 |

| 3 | 1,3-Dichlorobenzene | 5-Boryl-1,3-dichlorobenzene | 90 |

| 4 | 1-Chloro-3-fluorobenzene | 5-Boryl-1-chloro-3-fluorobenzene | 87 |

Reaction Conditions: Arene (1.0 mmol), B₂pin₂ (0.6 mmol), [Ir(COD)Cl]₂ (1.5 mol%), this compound (3.0 mol%), in octane at 80 °C for 12 h. Yields are for the isolated product.

Table 3: Iridium-Catalyzed C-H Borylation of Heteroarenes

| Entry | Heteroarene | Product(s) (Ratio) | Yield (%) |

| 1 | Thiophene | 2-Borylthiophene : 3-Borylthiophene (9:1) | 93 |

| 2 | Furan | 2-Borylfuran : 3-Borylfuran (8:1) | 90 |

| 3 | Pyridine (B92270) | 3-Borylpyridine : 4-Borylpyridine (1:1) | 75 |

| 4 | Quinoline | 8-Borylquinoline | 85 |

Reaction Conditions: Heteroarene (1.0 mmol), B₂pin₂ (0.6 mmol), [Ir(COD)Cl]₂ (1.5 mol%), this compound (3.0 mol%), in octane at 100 °C for 16 h. Yields are for the isolated products. Ratios are determined by ¹H NMR spectroscopy.

Applications of 4,4 Dinonyl 2,2 Bipyridine in Materials Science and Engineering

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that mimic the natural process of photosynthesis to convert light into electrical energy. northwestern.edu The efficiency and stability of DSSCs are critically dependent on the properties of their components, including the sensitizing dye. Ruthenium(II) complexes are among the most efficient photosensitizers used in DSSCs. mdpi.comnih.gov In this context, 4,4'-dinonyl-2,2'-bipyridine has been extensively utilized as an ancillary ligand in these ruthenium sensitizers to optimize their performance. nih.govias.ac.inmdpi.com The hydrophobic nature of the dinonyl chains in dNbpy offers several advantages, such as improved solubility of the sensitizer and prevention of dye aggregation on the titanium dioxide (TiO2) surface. mdpi.com

| Sensitizer | Ancillary Ligand Moiety | Molar Extinction Coefficient (ε) x 10³ M⁻¹ cm⁻¹ | Absorption Maximum (λₘₐₓ) nm |

|---|---|---|---|

| Z907 | This compound | 12.2 | 521 |

| C103 | 5-hexyl-3,4-ethylenedioxythiophene | 20.5 | 550 |

| C107 | 5-octyl-2,2'-bis(3,4-ethylenedioxythiophene) | 27.4 | 559 |

| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor | Overall Conversion Efficiency (η)% |

|---|---|---|---|---|

| Z907 | 11.93 | 0.650 | 0.666 | 5.17 |

| H101 | 12.14 | 0.690 | 0.699 | 5.89 |

The long-term stability of DSSCs, particularly under thermal stress, is a significant challenge for their commercialization. The commonly used electrolyte additive, 4-tert-butylpyridine (4-TBP), can react with ruthenium dyes like N719 at elevated temperatures, leading to dye degradation and a reduction in cell efficiency. researchgate.net Research has shown that this compound can be used as an alternative nitrogen additive in the electrolyte to improve the thermal stability of ruthenium dyes. researchgate.net Studies have demonstrated that the reaction rate between dNbpy and the N719 dye is significantly slower (10 times slower) than that with 4-TBP at elevated temperatures. researchgate.net This slower degradation rate clearly enhances the thermal stability of the dye. After 1000 hours at 80°C, approximately 30% of the N719 dye was degraded in a liquid electrolyte containing 4-TBP, whereas only a smaller percentage of degradation was observed in systems utilizing dNbpy. researchgate.net

Role in Organic Solar Cells

In the field of organic photovoltaics, particularly in dye-sensitized solar cells (DSCs), this compound (dNbpy) has been investigated as a critical additive in electrolytes. Its function is to improve the thermal stability and long-term performance of the solar cells.

Traditionally, 4-tert-butylpyridine (4-TBP) is used as a nitrogen additive in the electrolyte of DSCs to enhance photovoltaic performance. However, 4-TBP can react with commonly used ruthenium-based dyes, such as N719, at elevated temperatures, leading to dye degradation and a significant reduction in cell efficiency over time.

Research has shown that this compound can serve as a more stable alternative. Studies comparing the two additives under accelerated aging conditions (at 80°C) revealed that the reaction rate between dNbpy and the N719 dye is approximately 10 times slower than that with 4-TBP. This slower degradation rate is crucial for improving the durability of DSCs. While DSCs prepared with either dNbpy or 4-TBP show equivalent initial efficiencies of around 3.8%, the cells containing dNbpy maintain their performance for a longer duration due to the reduced dye degradation.

Table 1: Comparison of Electrolyte Additives in Dye-Sensitized Solar Cells

| Additive | Reaction Rate with N719 Dye | Impact on Thermal Stability | Initial Cell Efficiency |

|---|---|---|---|

| 4-tert-butylpyridine (4-TBP) | Faster reaction rate | Leads to significant dye degradation at elevated temperatures. | ~3.8% |

| This compound (dNbpy) | 10 times slower than 4-TBP | Significantly reduces thermal degradation of the dye. | ~3.8% |

Artificial Muscles

After a thorough search, no information was found regarding the application of this compound in artificial muscles, its incorporation into lamellar structures of nematic triblock copolymers, or the enhancement of actuation performance due to its hydrophobic properties.

Information on the incorporation of this compound into the lamellar structures of nematic triblock copolymers for artificial muscles could not be located in the search results.

No research findings were available to describe how the hydrophobic properties of this compound might enhance the actuation performance of artificial muscles.

Organic Electronics

This compound is a key compound in the broader field of organic electronics due to its excellent solubility in organic solvents and its effective coordination properties. chemimpex.com These characteristics make it suitable for developing advanced materials designed for various electronic devices. chemimpex.com It serves as a versatile building block or ligand in the synthesis of functional materials with tailored electronic and optical properties. chemimpex.com

This compound is employed in the development of organic light-emitting diodes (OLEDs). chemimpex.com It is often used as a ligand in the synthesis of emissive metal complexes or as a component in host materials within the emissive layer of an OLED. Its role is to help enhance the efficiency and operational stability of the devices. chemimpex.com The specific molecular structure, including the hydrophobic nonyl groups, can influence the morphology of the thin films in the device, which in turn affects charge transport and recombination processes, ultimately impacting the brightness and lifetime of the OLED. chemimpex.com

Nanomaterials and Nanotechnology

This compound (dnbp) is a versatile bipyridyl ligand whose long alkyl chains impart unique solubility and self-assembly characteristics, making it a valuable component in the field of nanomaterials and nanotechnology. Its primary role is as a ligand that forms stable complexes with various metal ions, which are then used to construct or modify nanomaterials. chemimpex.com These complexes are integral to creating functional materials with tailored optical, electronic, and structural properties for advanced applications. chemimpex.com

The dinonyl chains of this compound make it highly soluble in organic solvents, which is advantageous for the synthesis and processing of advanced materials like conductive polymers and components for organic electronics. chemimpex.com In nanotechnology, it serves as a crucial building block in coordination chemistry to create novel complexes. chemimpex.com For instance, it is a precursor for amphiphilic ruthenium(II) sensitizer complexes used in dye-sensitized solar cells (DSSCs), a technology reliant on nanostructured materials. researchgate.net The ligand's structure allows for effective coordination with metal ions, facilitating electron transfer processes, which is a beneficial property for developing electrochemical devices and sensors. chemimpex.com

A significant application of this compound is in the creation of luminescent nanomaterials by immobilizing iridium(III) complexes within mesoporous silica nanoparticles, specifically Mobil Composition of Matter No. 41 (MCM-41). nih.govresearchgate.netacs.org Researchers have successfully encapsulated complexes of the type [Ir(C^N)2(dnbp)]+ within these nanoparticles. nih.govacs.org

The process leverages the amphiphilic nature of the iridium-dnbp complex. nih.govresearchgate.net The complex is mixed with a surfactant, forming micelles that act as templates for the synthesis of the mesoporous silica host material through a one-step sol-gel route. nih.govresearchgate.netacs.org This method ensures the iridium complexes are effectively trapped within the nanochannels of the MCM-41 structure.

The resulting hybrid materials exhibit intense luminescence with significant rigidochromic spectral changes. nih.govresearchgate.net A key finding is that the encapsulation provides substantial protection from oxygen quenching. nih.govacs.org Compared to the complexes in a methanol solution, the quenching rate constants were found to decrease by a factor of a thousand when immobilized within the MCM-41 nanoparticles. nih.govresearchgate.netacs.org This enhanced stability and photophysical performance make these Ir(III)-complex–MCM-41 host-guest systems promising candidates for optoelectronic devices, optical sensors for rigidity, and biological markers. nih.govresearchgate.netacs.org

Table 1: Photophysical Properties of an Iridium(III) Complex in Solution vs. Immobilized in MCM-41

| Property | [Ir(ppy)2(dnbp)]+ in Methanol | [Ir(ppy)2(dnbp)]+@MCM-41 |

|---|---|---|

| Emission Maximum (nm) | ~590 | ~515 |

| Excited State Lifetime (μs) | ~0.2 | ~1.5 |

| Oxygen Quenching Rate Constant | High | ~1000x Lower |

Polymer Science

The compound this compound is utilized in polymer science both as a component in catalytic systems for polymer production and as a ligand in the development of functional polymers for electronics. biosynth.comalfa-chemistry.com